6-Bromoisatin

Inflammation Nitric Oxide TNF-alpha

6-Bromoisatin (CAS 6326-79-0) cannot be substituted with 5- or 7-bromoisatin isomers—bioactivity is bromine-position-dependent. Validated in vivo: significantly enhances apoptotic index (p≤0.001) and reduces cell proliferation (p≤0.01) in CRC models. Non-substitutable intermediate for halofuginone synthesis. Provides quantifiable SAR baseline with intermediate anti-inflammatory potency (IC50 43.03 μg/mL). Defined Br···O halogen bond (2.999 Å) makes it a reproducible standard for crystal engineering. Order by CAS to ensure isomer-specific precision and research reproducibility.

Molecular Formula C8H4BrNO2
Molecular Weight 226.03 g/mol
CAS No. 6326-79-0
Cat. No. B021408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisatin
CAS6326-79-0
Synonyms6-Bromo-1H-indole-2,3-dione;  6-Bromoindole-2,3-dione;  6-Bromo Isatinic Anhydride;  AKOS B018432; 
Molecular FormulaC8H4BrNO2
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)C2=O
InChIInChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
InChIKeyHVPQMLZLINVIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisatin (CAS 6326-79-0): Quantitative Performance Benchmarks vs. Isatin Analogs


6-Bromoisatin (6-Bromo-1H-indole-2,3-dione) is a halogenated derivative of isatin, a key scaffold in medicinal chemistry and natural product research [1]. It is distinguished from the parent isatin by the substitution of a bromine atom at the 6-position of the indole ring [2]. This specific bromination alters the compound's electronic distribution and steric profile, which in turn modulates its biological activity, physicochemical properties, and synthetic utility compared to non-halogenated or differently substituted isatin analogs [3].

6-Bromoisatin: Why Bromine Position and Presence Dictates Procurement Specifications


The term "isatin derivative" is an oversimplification in procurement contexts, as the presence and position of a halogen like bromine on the isatin scaffold are critical determinants of biological activity and synthetic utility. The 6-brominated isomer is not interchangeable with 5-bromoisatin or 7-bromoisatin; the position of the bromine atom significantly affects bioactivity (e.g., for anti-inflammatory effects, 5Br > 6Br > 7Br) [1]. Furthermore, 6-bromoisatin demonstrates superior anti-inflammatory potency compared to non-brominated isatin [2]. This evidence underscores that a generic order for "bromoisatin" without a specific CAS number (6326-79-0) risks delivering an isomer with demonstrably lower potency or a non-halogenated analog with negligible activity, compromising research reproducibility and synthetic yields [3].

6-Bromoisatin: Quantitative Differentiation Data Against Key Analogs & Baselines


Anti-Inflammatory Activity: Superior Potency of 6-Bromoisatin vs. Non-Brominated Isatin

6-Bromoisatin demonstrates significantly enhanced anti-inflammatory activity compared to the non-brominated parent compound, isatin. In a head-to-head assay measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, 6-bromoisatin exhibited an IC50 of 43.03 μg/mL, whereas non-brominated isatin was markedly less potent with an IC50 of ~339.8 μM [1]. This difference highlights the critical role of bromination in enhancing activity.

Inflammation Nitric Oxide TNF-alpha Isatin

Impact of Bromine Position on Anti-Inflammatory Activity: 6-Bromoisatin's Rank Among Isomers

The position of the bromine atom on the isatin scaffold is a critical determinant of its anti-inflammatory potency. A systematic structure-activity relationship (SAR) study established a clear activity ranking for monobrominated isatins: 5-bromoisatin > 6-bromoisatin > 7-bromoisatin [1]. While 6-bromoisatin is not the most potent isomer in this series, its defined position in this SAR provides a quantifiable basis for selection, ensuring researchers are using an isomer with established, intermediate activity rather than an inactive or unknown compound.

Structure-Activity Relationship Bromination Inflammation Isatin Isomers

Solid-State Architecture: Unique Intermolecular Br···O Halogen Bonding in 6-Bromoisatin

6-Bromoisatin exhibits a unique solid-state structure characterized by a nearly planar molecule (mean deviation from planarity = 0.028 Å) and the presence of a specific intermolecular Br···O halogen bond with a distance of 2.999(2) Å [1]. This interaction is not observed in all halogenated isatins; for example, it is absent in reported structures of other 6-bromoisatin derivatives and is distinct from the I···O interaction in 6-iodoisatin [2]. The hemihydrate form also creates a distinct two-dimensional hydrogen-bonded network, impacting crystallinity and stability.

Crystallography Halogen Bonding Solid-State Chemistry Polymorphism

In Vivo Safety Profile in a Rodent Colorectal Cancer Model

In a rodent model of early-stage colorectal cancer, a single dose of 6-bromoisatin (0.05 mg/g) significantly enhanced the apoptotic index (p ≤ 0.001) and reduced cell proliferation (p ≤ 0.01) in the distal colon without causing significant effects on mouse body weight, liver enzymes, or blood cells [1]. While a decrease in plasma potassium was noted, this favorable general safety profile at an efficacious dose provides a crucial in vivo benchmark that many isatin analogs lack.

Toxicology In Vivo Colorectal Cancer Safety Assessment

Physicochemical and Predicted ADMET Profile vs. Aspirin in a Computational Model

Computational modeling predicts that 6-bromoisatin possesses a favorable drug-likeness profile, with zero violations of Lipinski's rule of five, and is predicted to be non-mutagenic and free from hepatotoxicity [1]. In this same study, the predicted oral acute toxicity (LD50) in rats for 6-bromoisatin was found to be similar to or lower than that of aspirin, a common over-the-counter drug [2]. This in silico benchmark provides a comparative safety context.

ADMET Drug-likeness Computational Chemistry Molecular Docking

Cytotoxicity in Cancer Cell Lines: A Broad Potency Range for Comparison

6-Bromoisatin exhibits a wide range of cytotoxic potencies depending on the cell line, providing a quantitative benchmark for researchers. In HT29 colon cancer cells, its IC50 is 223 μM [1]. In contrast, studies on granulosa cells and other carcinoma lines have reported IC50 values in the low micromolar range (0.5 - 2 μM) . This context-dependent potency is a verifiable characteristic that can guide experimental design.

Cytotoxicity Cancer HT29 IC50

6-Bromoisatin: Evidence-Backed Research and Industrial Procurement Scenarios


Colorectal Cancer Prevention Research with an In Vivo-Validated Lead

For academic and pharmaceutical laboratories investigating novel colorectal cancer (CRC) prevention strategies, 6-bromoisatin (CAS 6326-79-0) provides a chemically defined, synthetic compound with a validated in vivo efficacy and safety profile in a rodent CRC model . The compound's ability to induce apoptosis and inhibit proliferation in the distal colon at 0.05 mg/g without significant systemic toxicity makes it a superior starting point for lead optimization studies compared to isatin analogs that lack any in vivo data. This scenario is directly supported by the evidence that 6-bromoisatin significantly enhances the apoptotic index (p ≤ 0.001) and reduces cell proliferation (p ≤ 0.01) in vivo .

Development of Targeted Anti-Inflammatory Agents with Defined SAR

In medicinal chemistry programs focused on developing selective anti-inflammatory drugs, 6-bromoisatin is the appropriate research tool for exploring bromine-position-dependent activity. Its intermediate activity between the 5- and 7-bromo isomers provides a quantifiable baseline for structure-activity relationship (SAR) studies . Its superior potency over non-brominated isatin (IC50 43.03 μg/mL vs. ~339.8 μM for NO inhibition) further justifies its use in assays designed to elucidate the role of halogen substitution in modulating inflammatory pathways . This enables rational, data-driven analog design, avoiding the inefficiency of screening with less active or poorly characterized isomers.

Chemical Synthesis of Halofuginone Intermediates and Fine Chemicals

Industrial procurement for chemical manufacturing, specifically in the synthesis of the anti-coccidial drug halofuginone (both hydrobromide and lactate forms), relies on 6-bromoisatin as a non-substitutable intermediate . This application is not a suggestion based on bioactivity but a defined industrial process requirement. The unique reactivity of the 6-bromo substituent and the isatin scaffold is essential for the subsequent synthetic steps. Substitution with a different isomer (e.g., 5- or 7-bromoisatin) or non-brominated isatin would fail to produce the target molecule, resulting in complete process failure .

Solid-State and Crystallographic Studies of Halogen Bonding

For research groups specializing in crystal engineering, polymorphism, or halogen bonding, 6-bromoisatin presents a well-defined model system. Its crystal structure, solved by X-ray diffraction, reveals a specific Br···O halogen bond of 2.999(2) Å and a unique two-dimensional hydrogen-bonded network in its hemihydrate form . These reproducible solid-state features provide a quantifiable framework for comparative studies with other halogenated isatins or derivatives, where such interactions may be absent or differ significantly. This makes the compound a valuable, verifiable standard for materials science research .

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